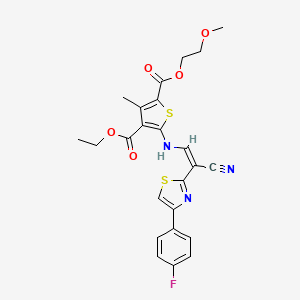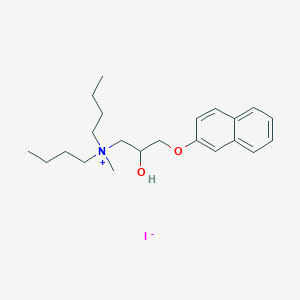
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate” is a derivative of thiophene and thiazole. It is an inhibitor of histone deacetylase (HDAC), particularly class II HDAC . These compounds are useful for treating cellular proliferative diseases, including cancer. They are also useful for treating neurodegenerative diseases, schizophrenia, and stroke among other diseases .
科学的研究の応用
Synthesis and Chemical Transformations
The compound, due to its complex structure involving a thiazole ring and various functional groups, serves as a significant intermediate in the synthesis of diverse chemical structures. Notably, it's used in the transformations leading to the creation of pyrido[1,2-a]pyrimidin-3-yl thiazole carboxylates, which are significant due to their potential biological activities (Žugelj et al., 2009). Additionally, its derivatives, especially those involving the thiazole moiety, are fundamental in developing new materials with photoluminescent properties, which have wide-ranging applications in materials science (Pepitone et al., 2003).
Applications in Organic Synthesis
The compound and its derivatives play a critical role in organic synthesis, particularly in creating fused heterocyclic compounds with potential pharmacological activities. Its use in synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the compound's versatility in creating complex molecular structures with potential applications in drug discovery and development (Mohamed, 2014).
Role in Antimicrobial Research
Thiazole derivatives, like the compound , have shown significant promise in antimicrobial research. They are used to synthesize new classes of compounds with potential antimicrobial activities, offering a pathway to novel antibiotics and antifungal agents, crucial in an era of increasing antibiotic resistance (Wardkhan et al., 2008).
Metal Ion Recognition and Chelation
The compound's structural features make it suitable for developing fluoroionophores, complex molecules that can recognize and bind specific metal ions. This property is invaluable in various fields, including environmental monitoring, biochemical research, and the development of therapeutic agents (Hong et al., 2012).
作用機序
As an inhibitor of histone deacetylase (HDAC), this compound likely works by blocking the action of HDAC enzymes. These enzymes are involved in removing acetyl groups from histones, which can affect gene expression. By inhibiting HDAC, this compound could potentially alter gene expression in cells .
将来の方向性
特性
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O5S2/c1-4-32-23(29)19-14(2)20(24(30)33-10-9-31-3)35-22(19)27-12-16(11-26)21-28-18(13-34-21)15-5-7-17(25)8-6-15/h5-8,12-13,27H,4,9-10H2,1-3H3/b16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLDZIMHNLOJAX-VBKFSLOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2373015.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373020.png)
![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)
![3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B2373026.png)




![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)


